4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a pyridine ring with an amino group and a nitrile group, makes it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable pyridine derivative.
Functional Group Introduction: Introduce the amino group through nitration followed by reduction.
Nitrile Group Addition: Introduce the nitrile group via a nucleophilic substitution reaction.
Final Assembly: Combine the intermediates under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to Active Sites: Inhibiting or activating enzymes.
Receptor Interaction: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methylpyridine
- 4-Cyano-2-methylpyridine
- 5-Amino-4-methyl-2-oxopyridine
Uniqueness
4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-(5-amino-4-methyl-2-oxopyridin-1-yl)butanenitrile |
InChI |
InChI=1S/C10H13N3O/c1-8-6-10(14)13(7-9(8)12)5-3-2-4-11/h6-7H,2-3,5,12H2,1H3 |
InChI Key |
HWOKPOKEHBGIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.